Cas no 2171422-81-2 ((3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid
- EN300-1548671
- 2171422-81-2
- (3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid
-
- インチ: 1S/C25H28N2O5/c1-15(12-24(29)30)26-23(28)13-22(16-10-11-16)27-25(31)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21-22H,10-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t15-,22?/m1/s1
- InChIKey: XAVLXDJDVVVMAH-JGHKVMFLSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(N[C@H](C)CC(=O)O)=O)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548671-0.25g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 0.25g |
$2525.0 | 2023-06-05 | ||
Enamine | EN300-1548671-2.5g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 2.5g |
$5380.0 | 2023-06-05 | ||
Enamine | EN300-1548671-5.0g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 5g |
$7961.0 | 2023-06-05 | ||
Enamine | EN300-1548671-500mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 500mg |
$2635.0 | 2023-09-25 | ||
Enamine | EN300-1548671-1000mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 1000mg |
$2745.0 | 2023-09-25 | ||
Enamine | EN300-1548671-2500mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 2500mg |
$5380.0 | 2023-09-25 | ||
Enamine | EN300-1548671-10000mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 10000mg |
$11805.0 | 2023-09-25 | ||
Enamine | EN300-1548671-0.5g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 0.5g |
$2635.0 | 2023-06-05 | ||
Enamine | EN300-1548671-0.05g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 0.05g |
$2306.0 | 2023-06-05 | ||
Enamine | EN300-1548671-1.0g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]butanoic acid |
2171422-81-2 | 1g |
$2745.0 | 2023-06-05 |
(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid 関連文献
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
9. Back matter
(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acidに関する追加情報
Introduction to Compound with CAS No. 2171422-81-2 and Product Name: (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic Acid
The compound with the CAS number 2171422-81-2 and the product name (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The intricate molecular architecture, characterized by a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group, makes it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity while maintaining high selectivity. The structural motif of (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and reduce off-target effects. The presence of the cyclopropyl ring, for instance, is often associated with increased metabolic stability, while the Fmoc protection provides a robust framework for further chemical modifications.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research suggests that it may have therapeutic efficacy in conditions such as cancer, inflammation, and neurodegenerative disorders. The precise stereochemistry of the (3R) configuration is particularly noteworthy, as it has been shown to influence the pharmacokinetic properties of similar molecules. This stereochemical purity is a result of meticulous synthetic strategies employed during its preparation.
The synthesis of (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid represents a testament to the advancements in synthetic organic chemistry. The multi-step process involves sophisticated reactions such as peptide coupling, protection-deprotection strategies, and stereocontrolled transformations. Each step is meticulously designed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of advanced analytical techniques like NMR spectroscopy and mass spectrometry has been instrumental in characterizing the compound's structure.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits promising properties as an inhibitor of key enzymes involved in disease pathways. For instance, it has shown potential in inhibiting proteases that are implicated in cancer progression. Additionally, its interaction with biological targets suggests that it may modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases. These findings are particularly exciting given the increasing recognition of inflammation as a central factor in many pathological conditions.
The fluorenylmethoxycarbonyl (Fmoc) group in the molecule serves multiple purposes beyond just providing a protective moiety for the amino group. It also enhances the solubility and stability of the compound during storage and transport. Furthermore, the Fmoc group can be selectively removed under mild acidic conditions, allowing for further functionalization if needed. This flexibility makes it an attractive scaffold for medicinal chemists who are looking to develop novel analogs with enhanced properties.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding mode with biological targets, helping researchers optimize its structure for better efficacy and selectivity. These computational approaches are increasingly being integrated into drug discovery pipelines due to their ability to predict molecular interactions with high accuracy.
The potential therapeutic applications of (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid extend beyond oncology and inflammation. Preliminary data suggest that it may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate multiple disease pathways with a single molecule is highly desirable in modern medicine, as it can lead to more comprehensive treatment strategies.
In conclusion, the compound with CAS number 2171422-81-2 and product name (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activity, make it a valuable asset in ongoing drug discovery efforts. Further research is warranted to fully elucidate its therapeutic potential and optimize its properties for clinical applications.
2171422-81-2 ((3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid) 関連製品
- 1805515-33-6(4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide)
- 1245773-13-0(3-(4-nitrophenyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine)
- 2680827-42-1(2-Bromo-1,1-difluoroethane-1-sulfonamide)
- 1060350-17-5(N'-(3-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide)
- 890953-46-5(N'-1-(3-methylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-yl-3-nitrobenzohydrazide)
- 1538232-72-2(N-methyl-N-(3-methylpyridin-4-yl)methylhydroxylamine)
- 2193058-61-4(1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol)
- 1780890-84-7(5-Bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid)
- 635283-90-8(2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid)
- 1511090-34-8(3-cyclohexyl-1,1-difluoropropan-2-amine)




